Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane
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Overview
Description
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, also known by its IUPAC name S-methylpent-4-ene-1-sulfinamide, is a compound with the molecular formula C6H13NOS. This compound is characterized by the presence of an imino group, a methyl group, an oxo group, and a pent-4-enyl chain attached to a lambda6-sulfane core. It is a liquid at room temperature and is typically stored at 4°C to maintain its stability .
Preparation Methods
The synthesis of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane involves several steps. One common synthetic route includes the reaction of pent-4-en-1-ylamine with methyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxo group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s effects on specific molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and signal transduction processes .
Comparison with Similar Compounds
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane can be compared with other similar compounds, such as:
S-methylpent-4-ene-1-sulfinamide: Similar in structure but lacks the oxo group.
Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane: Contains a triple bond instead of a double bond in the pent-4-enyl chain.
Imino-bridged N-rich energetic materials: These compounds have different functional groups but share the imino bridge, making them structurally related
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, also known as S-methylpent-4-ene-1-sulfinamide, is a compound with the molecular formula C6H13NOS. It features an imino group, a methyl group, an oxo group, and a pent-4-enyl chain linked to a lambda6-sulfane core. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
The compound's unique functional groups contribute to its reactivity and biological interactions. The imino group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. The oxo group is involved in redox reactions that can affect cellular oxidative stress pathways.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Modulation : The compound may affect enzyme activity by binding to active sites or altering enzyme conformation.
- Signal Transduction : It may influence signaling pathways by modulating receptor interactions or second messenger systems.
- Oxidative Stress : The oxo group can participate in redox reactions, which may help mitigate oxidative stress in cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections. For instance, modifications of similar compounds have shown enhanced bioactivity against Gram-positive pathogens.
Case Study: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of related compounds, the Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
Imino-methyl-oxo-pent-4-enyl | 32 | Staphylococcus aureus |
S-methylpent-4-ene-1-sulfinamide | 16 | Enterococcus faecalis |
These results indicate that the compound demonstrates significant antibacterial activity, which warrants further investigation into its therapeutic potential.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that this compound has a favorable safety profile at therapeutic concentrations. Further studies are needed to elucidate its effects on human cell lines and determine any potential side effects.
Research Applications
This compound is being explored for various applications in scientific research:
- Pharmaceutical Development : As an intermediate in the synthesis of novel drugs targeting oxidative stress-related diseases.
- Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity.
- Material Science : Investigation into its properties for creating advanced materials with unique functionalities.
Properties
IUPAC Name |
imino-methyl-oxo-pent-4-enyl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-3-4-5-6-9(2,7)8/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFVVHEDGBKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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